Cas no 51148-01-7 (4,5-Diiodo-1H-pyrrole-2-carbonitrile)

4,5-Diiodo-1H-pyrrole-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Diiodo-1H-pyrrole-2-carbonitrile
- SCHEMBL11828388
- DTXSID90615182
- SB63825
- 51148-01-7
-
- Inchi: InChI=1S/C5H2I2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H
- InChI Key: VCKXHMRUTBKPKC-UHFFFAOYSA-N
- SMILES: C1=C(C#N)NC(=C1I)I
Computed Properties
- Exact Mass: 343.82986
- Monoisotopic Mass: 343.83074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 39.6Ų
Experimental Properties
- PSA: 39.58
4,5-Diiodo-1H-pyrrole-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM197065-1g |
4,5-diiodo-1H-pyrrole-2-carbonitrile |
51148-01-7 | 95% | 1g |
$574 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737073-1g |
4,5-Diiodo-1h-pyrrole-2-carbonitrile |
51148-01-7 | 98% | 1g |
¥4851.00 | 2024-05-11 | |
Chemenu | CM197065-1g |
4,5-diiodo-1H-pyrrole-2-carbonitrile |
51148-01-7 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A109004431-1g |
4,5-Diiodo-1H-pyrrole-2-carbonitrile |
51148-01-7 | 95% | 1g |
$490.05 | 2023-09-01 | |
Crysdot LLC | CD11113310-1g |
4,5-Diiodo-1H-pyrrole-2-carbonitrile |
51148-01-7 | 95+% | 1g |
$608 | 2024-07-17 |
4,5-Diiodo-1H-pyrrole-2-carbonitrile Related Literature
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1. Organocatalytic enantioselective formal synthesis of bromopyrrole alkaloidsvia aza-Michael additionSu-Jeong Lee,Seok-Ho Youn,Chang-Woo Cho Org. Biomol. Chem. 2011 9 7734
Additional information on 4,5-Diiodo-1H-pyrrole-2-carbonitrile
4,5-Diiodo-1H-pyrrole-2-carbonitrile: A Comprehensive Overview
4,5-Diiodo-1H-pyrrole-2-carbonitrile, also known by its CAS number 51148-01-7, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which features a pyrrole ring substituted with two iodine atoms at the 4 and 5 positions and a cyano group at the 2 position. The combination of these functional groups makes it a versatile building block for various chemical transformations.
The synthesis of 4,5-Diiodo-1H-pyrrole-2-carbonitrile typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient pathways for its preparation, leveraging transition metal catalysts to facilitate key coupling reactions. These improvements have not only enhanced the scalability of the synthesis but also opened new avenues for exploring its applications in diverse chemical systems.
In terms of applications, 4,5-Diiodo-1H-pyrrole-2-carbonitrile has found utility as an intermediate in the construction of bioactive molecules. Its iodine atoms serve as excellent leaving groups, enabling various substitution reactions that are pivotal in drug discovery efforts. For instance, researchers have employed this compound in the synthesis of heterocyclic frameworks that exhibit promising pharmacological profiles. The cyano group further enhances its reactivity, making it a valuable substrate for nucleophilic additions and other transformations.
The electronic properties of 4,5-Diiodo-1H-pyrrole-2-carbonitrile have also been explored in the context of materials science. Studies have demonstrated that its conjugated system can be tailored to exhibit specific optical and electronic characteristics, making it a candidate for applications in organic electronics. Recent research has focused on integrating this compound into polymer frameworks to enhance their conductivity and stability under various environmental conditions.
From a pharmacological perspective, 4,5-Diiodo-1H-pyrrole-2-carbonitrile has shown potential as a precursor for bioactive agents targeting specific molecular pathways. Its ability to undergo selective modifications allows chemists to fine-tune its properties for optimal biological activity. For example, recent studies have highlighted its role in the development of inhibitors for enzyme targets implicated in neurodegenerative diseases.
In conclusion, 4,5-Diiodo-1H-pyrrole-2-carbonitrile, with its CAS number 51148-01-7, stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and reactivity continue to drive innovation across multiple disciplines, underscoring its importance as a key player in contemporary chemical research.
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